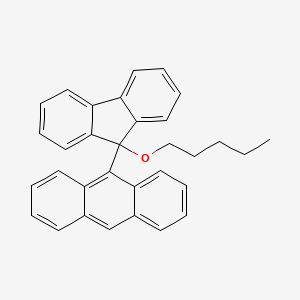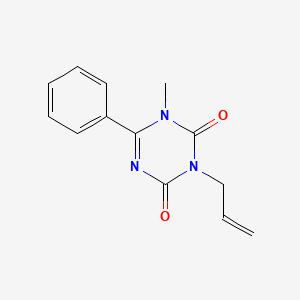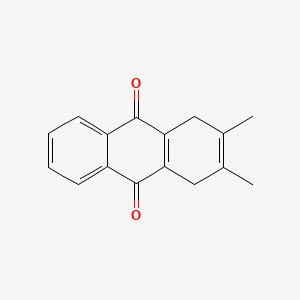
2,3-Dimethyl-1,4-dihydroanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylanthracene-9,10(1H,4H)-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. This compound features a fused ring system with two methyl groups at positions 2 and 3, and a quinone moiety at positions 9 and 10.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylanthracene-9,10(1H,4H)-dione typically involves the following steps:
Friedel-Crafts Alkylation: Introduction of methyl groups at positions 2 and 3 of anthracene using methyl chloride and aluminum chloride as a catalyst.
Oxidation: Conversion of the anthracene derivative to the quinone form using oxidizing agents like chromium trioxide or potassium permanganate.
Industrial Production Methods
Industrial production methods may involve large-scale Friedel-Crafts alkylation followed by oxidation under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction of the quinone moiety can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the anthracene ring.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Higher oxidized anthraquinones.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated, nitrated, or sulfonated anthraquinones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dimethylanthracene-9,10(1H,4H)-dione involves its interaction with molecular targets such as enzymes and receptors. The quinone moiety can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This property is exploited in its potential anticancer and antimicrobial activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthraquinone: The parent compound, widely used in dyes and pigments.
1,4-Dimethylanthracene-9,10(1H,4H)-dione: A similar compound with methyl groups at different positions.
2-Methylanthracene-9,10(1H,4H)-dione: A derivative with a single methyl group.
Uniqueness
2,3-Dimethylanthracene-9,10(1H,4H)-dione is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity compared to other anthraquinone derivatives.
Eigenschaften
CAS-Nummer |
32740-64-0 |
|---|---|
Molekularformel |
C16H14O2 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
2,3-dimethyl-1,4-dihydroanthracene-9,10-dione |
InChI |
InChI=1S/C16H14O2/c1-9-7-13-14(8-10(9)2)16(18)12-6-4-3-5-11(12)15(13)17/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
SHAOMWKBPCKYHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CC2=C(C1)C(=O)C3=CC=CC=C3C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


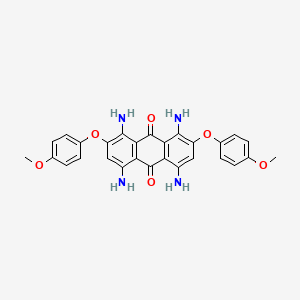
![6,6-Dimethoxyspiro[3.3]heptane-2-carboxylicacid](/img/structure/B15250694.png)
![(2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid](/img/structure/B15250705.png)
![Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-](/img/structure/B15250706.png)
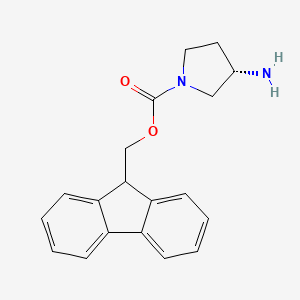
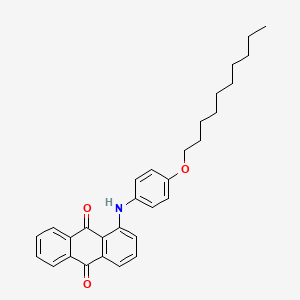
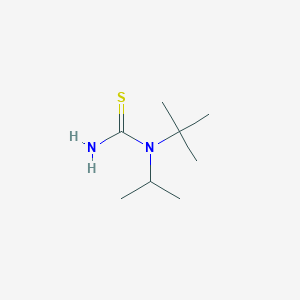
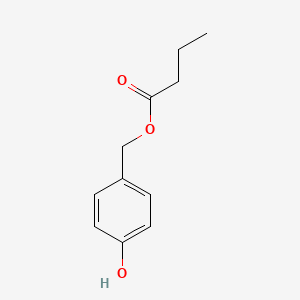
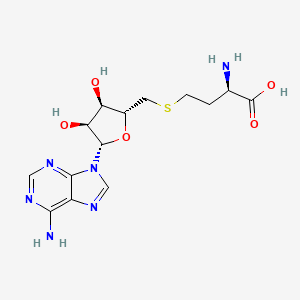
![2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15250740.png)
![2-((3aR,7S,7aS)-2-(tert-butoxycarbonyl)octahydropyrano[3,4-c]pyrrol-7-yl)acetic acid](/img/structure/B15250748.png)
![4,4'-Dichloro-2'-[(5,7-dichloro-9H-fluoren-2-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15250762.png)
